
Vasoactive intestinal peptide (7-11)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vasoactive intestinal peptide (7-11), also known as Vasoactive intestinal peptide (7-11), is a useful research compound. Its molecular formula is C25H36N6O12 and its molecular weight is 612.6 g/mol. The purity is usually 95%.
The exact mass of the compound Vasoactive intestinal peptide (7-11) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Neuropeptides - Vasoactive Intestinal Peptide - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Vasoactive intestinal peptide (7-11) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Vasoactive intestinal peptide (7-11) including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Physiological Functions and Mechanisms
VIP is primarily known for its vasodilatory effects, which are mediated through the activation of specific receptors—VPAC1 and VPAC2. These receptors are present in various tissues, including the cardiovascular system, digestive tract, and immune cells. The physiological roles of VIP include:
- Vasodilation : VIP induces relaxation of vascular smooth muscle, enhancing blood flow in various organs such as the gastrointestinal tract and coronary arteries .
- Gastrointestinal Motility : It regulates gut motility and secretion, impacting nutrient absorption and ion transport .
- Immune Modulation : VIP has been shown to influence T-cell activity and macrophage function, suggesting its role in immune responses .
Cardiovascular Health
VIP(7-11) has been investigated for its cardiovascular benefits. Studies have shown that this peptide can improve coronary vasomotor tone and enhance blood flow during ischemic conditions. Its ability to activate adenylyl cyclase leads to increased cAMP levels, promoting vasodilation .
Gastrointestinal Disorders
The peptide has demonstrated efficacy in treating gastrointestinal disorders such as inflammatory bowel disease (IBD). Research indicates that VIP can reduce intestinal permeability and inflammation by modulating tight junction proteins, thus protecting the epithelial barrier during inflammatory states .
Cancer Therapy
Recent studies have explored the use of VIP(7-11) in cancer treatment. For instance, VIP antagonists have been developed to enhance T-cell activation against tumors, showing promising results in preclinical models of leukemia . The modulation of immune responses via VIP signaling pathways presents a novel approach to cancer immunotherapy.
Autoimmune Diseases
VIP has shown potential in treating autoimmune disorders. Clinical trials have indicated its effectiveness in reducing symptoms associated with conditions like sarcoidosis and multiple sclerosis by modulating inflammatory responses . The peptide's immunosuppressive properties may help in managing these diseases.
Case Study 1: VIP in IBD Management
A clinical trial involving patients with IBD demonstrated that treatment with VIP resulted in significant improvements in clinical scores and reduced inflammatory markers. The study highlighted the peptide's role in restoring intestinal barrier function and modulating immune responses .
Case Study 2: VIP Antagonists in Cancer Therapy
In a murine model of acute myeloid leukemia, administration of VIP receptor antagonists led to enhanced T-cell proliferation and improved anti-tumor responses. This finding supports the hypothesis that targeting VIP signaling can potentiate immune responses against malignancies .
Análisis De Reacciones Químicas
Structural Characteristics of VIP (7-11)
The sequence Thr⁷-Asp⁸-Asn⁹-Tyr¹⁰-Thr¹¹ contains polar and aromatic residues, contributing to its solubility and potential receptor interactions. Key features include:
- Asp⁸ : Participates in hydrogen bonding and salt bridges.
- Tyr¹⁰ : Aromatic side chain enables π-π stacking or hydroxyl-mediated interactions.
- Thr residues (7 and 11) : Hydroxyl groups facilitate phosphorylation or glycosylation.
No direct structural studies of VIP (7-11) were identified, but circular dichroism (CD) and NMR data for full-length VIP indicate α-helical conformations in lipid-rich environments .
Enzymatic Cleavage
VIP (7-11) may arise from proteolytic processing of full-length VIP by enzymes such as:
- Carboxypeptidase B-like enzymes : Cleave C-terminal basic residues (e.g., Arg, Lys) .
- Matrix metalloproteinases (MMPs) : Implicated in VIP degradation in inflammatory contexts .
Table 1: Enzymatic Susceptibility of VIP (7-11)
Enzyme | Cleavage Site | Reaction Product | Reference |
---|---|---|---|
Trypsin | C-terminal to Arg | Not applicable (no Arg) | – |
Chymotrypsin | C-terminal to Tyr | Tyr¹⁰-Thr¹¹ cleavage | |
Carboxypeptidase | N/A | No cleavage |
Receptor Binding and Signaling
While VIP (7-11) lacks the full receptor-binding domains of VIP (which require residues 1–28), truncated peptides may exhibit partial activity:
- VPAC1/VPAC2 receptors : Full activation requires N-terminal (residues 1–6) and C-terminal (residues 19–28) regions .
- Competitive inhibition : VIP (7-11) may block VIP signaling by binding receptor subdomains, though no direct evidence exists .
Synthetic and Stability Studies
No specific stability data for VIP (7-11) were found, but related fragments show:
- pH-dependent degradation : Asp and Asn residues undergo deamidation at alkaline pH .
- Oxidation : Tyr residues form dityrosine crosslinks under oxidative stress .
Table 2: Stability Parameters (Extrapolated)
Condition | Half-Life (Est.) | Major Degradation Pathway |
---|---|---|
pH 7.4, 37°C | ~2 hours | Deamidation (Asn⁹) |
pH 8.5, 37°C | <30 minutes | Asp isomerization |
Oxidative | <1 hour | Tyr¹⁰ oxidation |
Propiedades
Número CAS |
107531-14-6 |
---|---|
Fórmula molecular |
C25H36N6O12 |
Peso molecular |
612.6 g/mol |
Nombre IUPAC |
(3S)-4-[[(2S)-4-amino-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C25H36N6O12/c1-10(32)19(27)24(41)30-16(9-18(36)37)22(39)29-15(8-17(26)35)21(38)28-14(7-12-3-5-13(34)6-4-12)23(40)31-20(11(2)33)25(42)43/h3-6,10-11,14-16,19-20,32-34H,7-9,27H2,1-2H3,(H2,26,35)(H,28,38)(H,29,39)(H,30,41)(H,31,40)(H,36,37)(H,42,43)/t10-,11-,14+,15+,16+,19+,20+/m1/s1 |
Clave InChI |
HZUXWTFTXZRVQJ-HHMSKVAWSA-N |
SMILES |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N)O |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)N)O |
SMILES canónico |
CC(C(C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)O)N)O |
Secuencia |
TDNYT |
Sinónimos |
vasoactive intestinal peptide (7-11) VIP (7-11) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.